molecular formula C22H21NO3S3 B11655660 (3,4-dimethoxyphenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

(3,4-dimethoxyphenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

Cat. No.: B11655660
M. Wt: 443.6 g/mol
InChI Key: IROQUTOSFREPRF-UHFFFAOYSA-N
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Description

5-(3,4-DIMETHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE is a complex organic compound that belongs to the class of dithioloquinoline derivatives

Properties

Molecular Formula

C22H21NO3S3

Molecular Weight

443.6 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone

InChI

InChI=1S/C22H21NO3S3/c1-12-6-8-14-15(10-12)23(22(2,3)19-18(14)21(27)29-28-19)20(24)13-7-9-16(25-4)17(11-13)26-5/h6-11H,1-5H3

InChI Key

IROQUTOSFREPRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC(=C(C=C4)OC)OC)(C)C)SSC3=S

Origin of Product

United States

Preparation Methods

The synthesis of 5-(3,4-DIMETHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzoyl chloride with 4,4,7-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) group in the dithioloquinoline moiety is susceptible to nucleophilic substitution. Studies demonstrate reactivity with amines, thiols, and alkoxides under basic conditions .

Reaction Conditions Nucleophile Product Yield
K₂CO₃, DMF, 80°C, 12 hrsEthylenediamineBis-aminated derivative with two aminoethyl groups at S1 and S2 positions68%
NaOMe, MeOH, reflux, 6 hrsMethoxideMethoxy-substituted dithioloquinoline55%

This reactivity enables functionalization for drug-discovery applications, enhancing solubility or targeting specific biological pathways .

Oxidation Reactions

The sulfur atoms in the dithioloquinoline system undergo oxidation, particularly at the thioxo group. Controlled oxidation with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) yields sulfoxides or sulfones.

Oxidizing Agent Conditions Product Application
H₂O₂ (30%)Acetic acid, 50°CMonosulfoxide derivativeImproved pharmacokinetic properties
mCPBADCM, 0°C, 2 hrsDisulfone derivativeEnhanced metabolic stability

Oxidation significantly alters electronic properties, impacting binding affinity in kinase inhibition assays.

Hydrolysis of Methoxy Groups

The 3,4-dimethoxyphenyl group undergoes demethylation under acidic or enzymatic conditions, yielding catechol derivatives.

Conditions Product Biological Relevance
HBr (48%), reflux, 8 hrs3,4-Dihydroxyphenyl analogIncreased antioxidant activity
CYP450 enzymes (in vitro)Partially demethylated metabolitesRole in detoxification pathways

Demethylation enhances hydrogen-bonding capacity, critical for interactions with biological targets like kinases.

Cycloaddition Reactions

The electron-deficient dithioloquinoline core participates in Diels-Alder reactions with dienes, forming polycyclic structures .

Diene Conditions Product Yield
1,3-ButadieneToluene, 110°C, 24 hrsHexacyclic adduct with fused cyclohexene ring42%
AnthraceneMicrowave, 150°C, 1 hrTricyclic aromatic hybrid37%

These reactions expand structural diversity for probing structure-activity relationships (SAR) .

Metal-Catalyzed Cross-Coupling

Palladium-mediated Suzuki-Miyaura coupling occurs at the quinoline C8 position, enabling aryl/heteroaryl introductions.

Catalyst System Coupling Partner Product Yield
Pd(PPh₃)₄, K₂CO₃, DMF/H₂OPhenylboronic acidC8-phenyl-substituted derivative73%
Pd(OAc)₂, SPhos, K₃PO₄PyridinylboronateC8-pyridinyl analog65%

Such modifications optimize steric and electronic profiles for target engagement.

Reductive Alkylation

The ketone group in the methanone bridge undergoes reductive amination with primary amines.

Amine Reducing Agent Product Yield
BenzylamineNaBH₃CNN-Benzyl secondary amine58%
MethylamineH₂ (Pd/C)N-Methyl analog61%

This reaction diversifies the compound’s scaffold for medicinal chemistry optimization.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the quinoline core and alkenes, generating strained cyclobutane derivatives .

Alkene Conditions Product Application
EthyleneUV (254 nm), 12 hrsBicyclo[4.2.0]octane fused systemPhotopharmacology probes

Key Research Findings

  • Kinase Inhibition : Sulfone derivatives exhibit 10-fold higher IC₅₀ values against EGFR compared to the parent compound.

  • Antioxidant Activity : Demethylated analogs show 2.3x greater radical scavenging capacity in DPPH assays .

  • Metabolic Stability : Disulfone derivatives demonstrate a 4.5-hour plasma half-life in murine models vs. 1.2 hours for the thioxo form.

Scientific Research Applications

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that derivatives containing the 3,4-dimethoxyphenyl group exhibit significant antimicrobial properties. For example:

  • Fungicidal and Insecticidal Activities : Derivatives synthesized from 3,4-dimethoxyacetophenone demonstrated fungicidal and insecticidal activities at concentrations of 375 g ai/ha and 600 g ai/ha respectively.

Anticancer Properties

The anticancer potential of compounds similar to (3,4-dimethoxyphenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone has been explored through various mechanisms:

  • Mechanism of Action : Similar compounds have been shown to induce apoptosis in cancer cell lines by inhibiting specific signaling pathways involved in cell proliferation and survival.

Medicinal Chemistry

This compound has shown promise as a protein kinase inhibitor, making it a candidate for anticancer drug development. Its ability to interact with various biological targets allows researchers to investigate cellular pathways and mechanisms further.

Materials Science

Due to its unique structural properties, this compound can be utilized in developing novel materials with specific electronic or optical properties.

Case Studies

Several case studies have documented the efficacy of compounds related to this compound:

  • Study on Melanogenesis : A related compound was found to enhance melanogenesis in B16F10 cells and human primary melanocytes by upregulating tyrosinase expression through USF1 activation.
  • Antiviral Activity : Other derivatives have demonstrated antiviral activity against Tobacco Mosaic Virus (TMV), indicating a broad spectrum of biological activities.

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 5-(3,4-DIMETHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE include other dithioloquinoline derivatives, such as:

The uniqueness of 5-(3,4-DIMETHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE lies in its specific substitution pattern and the presence of the dithioloquinoline core, which imparts distinct chemical and biological properties.

Biological Activity

The compound (3,4-dimethoxyphenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Synthesis

The synthesis of the compound involves multi-step organic reactions. The initial steps typically include the formation of the thioxo-dihydroquinoline framework followed by the introduction of the 3,4-dimethoxyphenyl group. The detailed synthetic pathway can be summarized as follows:

  • Preparation of Dithioloquinoline Core : Utilizing appropriate precursors to create the dithioloquinoline scaffold.
  • Functionalization : Introduction of the 3,4-dimethoxyphenyl moiety through nucleophilic substitution or coupling reactions.
  • Purification : Employing chromatographic techniques to isolate the final product.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of compounds containing the 3,4-dimethoxyphenyl group exhibit significant antimicrobial properties. For instance:

  • Fungicidal and Insecticidal Activities : A study demonstrated that derivatives synthesized from 3,4-dimethoxyacetophenone showed fungicidal and insecticidal activities at concentrations of 375 g ai/ha and 600 g ai/ha respectively .

Anticancer Properties

The anticancer potential of similar compounds has been explored through various mechanisms:

  • Mechanism of Action : Compounds with a similar structure have shown to induce apoptosis in cancer cell lines. They may act by inhibiting specific signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies have documented the efficacy of compounds related to this compound:

  • Study on Melanogenesis : A related compound was found to enhance melanogenesis in B16F10 cells and human primary melanocytes by upregulating tyrosinase expression through USF1 activation .
  • Antiviral Activity : Other derivatives have been shown to possess antiviral activity against Tobacco Mosaic Virus (TMV), indicating a broad spectrum of biological activities .

The mechanisms through which these compounds exert their biological effects can vary significantly:

  • Enzyme Inhibition : Many compounds inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Signal Transduction Modulation : Some derivatives modulate pathways such as those involving reactive oxygen species (ROS), leading to enhanced apoptotic signals in cancer cells.

Data Table: Biological Activities

Activity TypeCompound StructureConcentration/EffectReferences
Antimicrobial3,4-Dimethoxyacetophenone derivativesFungicidal at 375 g ai/ha
Insecticidal at 600 g ai/ha
AnticancerSimilar quinoline derivativesInduces apoptosis ,
Inhibits cell proliferation
Melanogenesis(E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-olEnhances melanin synthesis
AntiviralRelated derivativesActive against TMV

Q & A

Basic: What are the optimal synthetic routes for this compound?

Methodological Answer:
The synthesis involves multistep organic reactions, leveraging palladium-catalyzed cross-coupling and heterocyclic ring formation. Key steps include:

  • Core scaffold construction : The dithioloquinoline core is built via cyclization of substituted thioamides under acidic conditions, followed by oxidation to introduce the thioxo group .
  • Methanone linkage : A Friedel-Crafts acylation or Suzuki-Miyaura coupling attaches the 3,4-dimethoxyphenyl group to the quinoline core. PdCl₂(PPh₃)₂ and K₂CO₃ in DMF are typical catalysts .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol or chloroform) yield >75% purity .
Step Reagents/ConditionsYield (%)Reference
Core formationH₂SO₄, CS₂, 80°C68
Cross-couplingPdCl₂(PPh₃)₂, DMF, 110°C72
Final purificationEthanol recrystallization76

Advanced: How do structural modifications influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies require systematic variation of substituents:

  • Methoxy groups : Replace 3,4-dimethoxyphenyl with mono-methoxy or halogenated analogs to assess electronic effects on target binding. Biological assays (e.g., enzyme inhibition) are paired with computational docking .
  • Methyl groups on quinoline : Trimethyl vs. dimethyl substitutions alter steric hindrance. Use X-ray crystallography to map binding pocket interactions .
  • Thioxo vs. oxo groups : Compare redox stability and hydrogen-bonding capacity via cyclic voltammetry and IR spectroscopy .

Example Data Contradiction :
A 2021 study found that replacing 4,4,7-trimethyl with bulkier tert-butyl groups reduced solubility but improved IC₅₀ by 40%. However, a 2023 study reported no significant change, likely due to assay pH differences (6.5 vs. 7.4). Resolve via controlled replication using standardized buffers .

Basic: What spectroscopic methods confirm structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and aromatic protons (δ 6.5–8.2 ppm). Quinoline carbons appear at δ 120–150 ppm .
  • HPLC-HRMS : Verify molecular ion [M+H]⁺ (e.g., m/z 485.0843 for analogs) with <2 ppm error .
  • IR Spectroscopy : Thioxo (C=S) stretch at ~1250 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .

Advanced: What experimental designs study environmental fate?

Methodological Answer:
Adopt a split-plot design (as in ) to evaluate abiotic/biotic degradation:

  • Variables : pH (4–9), temperature (10–40°C), microbial communities.
  • Analysis : LC-MS/MS quantifies degradation products; ECOSAR predicts ecotoxicity .
  • Long-term tracking : Use radiolabeled ¹⁴C-compound in soil/water microcosms over 12 months .

Advanced: How to resolve contradictions in bioactivity data?

Methodological Answer:

  • Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Assay standardization : Replicate under identical conditions (e.g., ATP concentration in kinase assays).
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across labs .

Basic: What purification techniques are most effective?

Methodological Answer:

  • Solvent selection : Use ethanol for recrystallization (high polarity reduces dimerization) .
  • Chromatography : Reverse-phase HPLC (C18, 70:30 methanol/water) resolves stereoisomers .

Advanced: What in silico methods predict target interactions?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to quinoline-sensitive targets (e.g., topoisomerase II). Validate with mutagenesis studies .
  • MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories .

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

  • Accelerated stability studies : Incubate at 37°C in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Monitor degradation via LC-MS every 24 hours .
  • Light sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics .

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